molecular formula C22H22O4 B5080667 7-methyl-5-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-propyl-2H-chromen-2-one

7-methyl-5-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-propyl-2H-chromen-2-one

Cat. No.: B5080667
M. Wt: 350.4 g/mol
InChI Key: PQHXXVVGERBWKX-UHFFFAOYSA-N
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Description

7-methyl-5-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-propyl-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins. Coumarins are a group of benzopyrones known for their diverse biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties . This particular compound is characterized by its chromen-2-one core structure, substituted with a phenylpropanoyl group and a propyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-5-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-propyl-2H-chromen-2-one typically involves the reaction of 7-hydroxy-4-methylcoumarin with 1-oxo-1-phenylpropan-2-yl chloride in the presence of a base such as triethylamine (TEA) in a solvent like dry dimethylformamide (DMF). The reaction mixture is heated to around 70°C and monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters would be essential to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-methyl-5-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The phenylpropanoyl group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

7-methyl-5-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-propyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methyl-5-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biological pathways. For example, it might inhibit bacterial DNA gyrase, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-4-methylcoumarin: A precursor in the synthesis of the target compound, known for its fluorescence properties.

    Warfarin: A well-known anticoagulant with a similar coumarin structure.

    Dicoumarol: Another anticoagulant derived from coumarin, used in medical applications.

Uniqueness

7-methyl-5-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-propyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a phenylpropanoyl group and a propyl chain differentiates it from other coumarin derivatives, potentially leading to unique applications in research and industry .

Properties

IUPAC Name

7-methyl-5-(1-oxo-1-phenylpropan-2-yl)oxy-4-propylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O4/c1-4-8-17-13-20(23)26-19-12-14(2)11-18(21(17)19)25-15(3)22(24)16-9-6-5-7-10-16/h5-7,9-13,15H,4,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHXXVVGERBWKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(C)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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